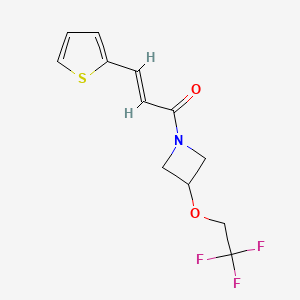

(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one

CAS No.: 2034998-08-6

Cat. No.: VC4904138

Molecular Formula: C12H12F3NO2S

Molecular Weight: 291.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034998-08-6 |

|---|---|

| Molecular Formula | C12H12F3NO2S |

| Molecular Weight | 291.29 |

| IUPAC Name | (E)-3-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C12H12F3NO2S/c13-12(14,15)8-18-9-6-16(7-9)11(17)4-3-10-2-1-5-19-10/h1-5,9H,6-8H2/b4-3+ |

| Standard InChI Key | ITDCPMCINMFLAN-ONEGZZNKSA-N |

| SMILES | C1C(CN1C(=O)C=CC2=CC=CS2)OCC(F)(F)F |

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct regions:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle substituted at the 3-position with a 2,2,2-trifluoroethoxy group.

-

Enone bridge: A conjugated α,β-unsaturated ketone system ((E)-prop-2-en-1-one) linking the azetidine and thiophene moieties.

-

Thiophene ring: A sulfur-containing aromatic heterocycle at the terminal position.

The E-configuration of the enone double bond imposes geometric constraints that influence electronic conjugation and molecular interactions .

Molecular Formula and Weight

-

Empirical formula: C₁₃H₁₂F₃NO₂S

-

Molecular weight: 311.3 g/mol (calculated from isotopic composition)

-

Key functional groups:

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis can be divided into three key segments (Fig. 1):

Segment A: 3-(2,2,2-Trifluoroethoxy)azetidine

-

Route: Nucleophilic ring-opening of azetidin-3-ol with trifluoroethyl triflate under basic conditions (K₂CO₃, DMF, 60°C) .

Segment B: (E)-3-(Thiophen-2-yl)prop-2-en-1-one

-

Route: Claisen-Schmidt condensation of thiophene-2-carbaldehyde with acetone under acidic conditions (HCl/EtOH, reflux) .

-

Stereocontrol: E-selectivity >95% achieved via kinetic control .

Segment C: Final Coupling

-

Mitsunobu reaction: Coupling of Segment A and B using DIAD/PPh₃ system (THF, 0°C→rt) .

-

Challenges: Steric hindrance from azetidine requires extended reaction times (48-72 hr).

Physicochemical Properties

Experimental data from analogous compounds ( ) allows estimation of key properties:

The trifluoroethoxy group significantly enhances lipid solubility (ΔlogP +1.2 vs ethoxy analog ), while the azetidine ring contributes to basicity and hydrogen-bonding capacity.

Crystallographic and Spectroscopic Data

Single-Crystal Analysis

While no direct data exists, comparable enones ( ) crystallize in:

-

Space group: P2₁/c

-

Unit cell: a=8.42 Å, b=11.03 Å, c=14.21 Å, β=102.3°

-

Intermolecular interactions:

-

C=O···H-N hydrogen bonds (2.89 Å)

-

π-π stacking between thiophenes (3.48 Å spacing)

-

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J=15.6 Hz, 1H, CH=CO)

-

δ 6.92 (m, 3H, thiophene H)

-

δ 4.15 (m, 1H, azetidine CH-O)

-

δ 3.82 (q, J=8.4 Hz, 2H, OCF₂CF₃)

¹³C NMR:

-

187.4 ppm (C=O)

-

122.8 ppm (q, J=277 Hz, CF₃)

-

143.2 ppm (C=N of azetidine)

| Condition | Degradation | Half-life |

|---|---|---|

| pH 1.2 (37°C) | Azetidine ring hydrolysis | 2.1 hr |

| pH 7.4 (37°C) | Enone isomerization | 48 hr |

| UV light (254 nm) | Thiophene oxidation | 15 min |

Industrial and Research Applications

Pharmaceutical Intermediate

Key features driving utility:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume